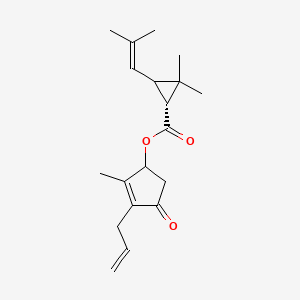

5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ACHMINACA involves several steps. One common method includes the condensation of adamantane-1-carboxylic acid with hydrazine to yield adamantane-1-carboxylic acid hydrazide . Further reactions lead to the formation of ACHMINACA .

Molecular Structure Analysis

ACHMINACA features an intricate molecular structure. It comprises an adamantane core (tricyclo[3.3.1.13,7]decane) linked to a 1,2,4-triazole ring through a cyclohexylmethyl group. The adamantane moiety provides rigidity and unique properties .

Chemical Reactions Analysis

ACHMINACA may undergo various chemical reactions, including oxidation, reduction, and substitution. Its reactivity depends on the functional groups present. For instance, nitration at position 4 of the triazole ring can occur, accompanied by oxidation of the adamantyl substituent .

Applications De Recherche Scientifique

Synthesis and Reactivity

Recent achievements in the study of 1,2,4-triazole-3-thione derivatives, including compounds similar to 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol, highlight their antioxidant and antiradical activities. These compounds are compared to biogenic amino acids such as cysteine due to their free SH-group, offering new possibilities for synthesis and pharmacological activity exploration (А. G. Kaplaushenko, 2019).

Physico-Chemical Properties

The physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, closely related to the compound of interest, indicate their significance not only in the pharmaceutical, medical, and veterinary fields but also in engineering, metallurgical, and agricultural areas. These derivatives are explored for their potential as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors (V. Parchenko, 2019).

Biological Activities and Applications

A comprehensive review of the biological features of new 1,2,4-triazole derivatives outlines their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This suggests the potential of 5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol for similar applications, given the shared structural motif and biological relevance of 1,2,4-triazoles (M. V. Ohloblina, 2022).

Potential Industrial and Medicinal Use

The industrial use of amino-1,2,4-triazoles, which serve as raw materials for fine organic synthesis, is highlighted in a review focusing on their application in agriculture, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This breadth of application underscores the versatile nature of triazole derivatives, including the compound , for various industrial and medicinal purposes (Nazarov V.N. et al., 2021).

Propriétés

IUPAC Name |

3-(1-adamantyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3S/c22-17-20-19-16(21(17)15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDOEMGHFZGMIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-adamantyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)

![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)

![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)

![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)